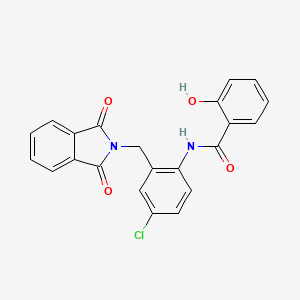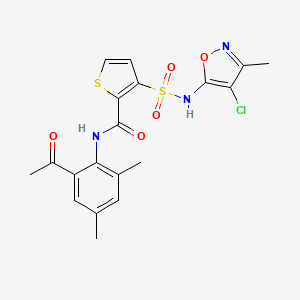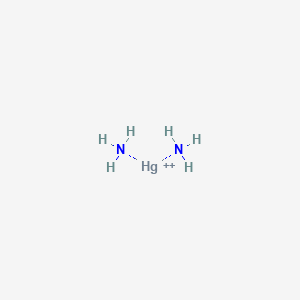
diamminemercury(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamminemercury(2+) is a mercury coordination entity.
Applications De Recherche Scientifique
Vibrational Spectra and Analysis
Research by Téllez and Díaz (1981) on the vibrational spectra of solid diamminemercury(II) chloride reveals insights into its molecular structure. They found that the spectra could be interpreted assuming D3d symmetry for the [Hg(NH3)2]2+ cations. This work contributes to understanding the structural and spectral properties of diamminemercury(II) compounds (Téllez & Díaz, 1981).
Electron Spin Resonance Spectra
In a study exploring the electron spin resonance spectra of β-diamminecopper(II) halides, Billing, Hathaway, and Tomlinson (1971) discussed the interaction of these compounds with diamminemercury(II) halides. Their research contributes to understanding the electronic and bonding properties of diamminemercury(II) and related compounds (Billing, Hathaway, & Tomlinson, 1971).
DNA Interstrand Cross-Linking and Cytotoxic Properties
Pascoe and Roberts (1974) investigated the interactions between mammalian cell DNA and inorganic platinum compounds, including studies on diamminemercury(II). Their findings on DNA interstrand cross-linking and cytotoxic properties of these compounds are crucial for understanding the biological interactions of diamminemercury(II) (Pascoe & Roberts, 1974).
NMR Kinetic and Mechanistic Studies
Research by Bancroft, Lepre, and Lippard (1990) on the kinetics and mechanism of binding of cis-diamminedichloroplatinum(II) to DNA using NMR spectroscopy provides valuable insights into the binding properties of related diamminemercury(II) compounds (Bancroft, Lepre, & Lippard, 1990).
Synthesis, Characterization, and Antitumor Activity
Galanski, Slaby, Jakupec, and Keppler (2003) discussed the synthesis and characterization of osteotropic diam(m)ineplatinum(II) complexes. Their research on the in vitro antitumor activity of these complexes offers insights into the potential medicinal applications of diamminemercury(II) (Galanski, Slaby, Jakupec, & Keppler, 2003).
DNA Interstrand Cross-Links
In a study by Brabec and Leng (1993), the DNA interstrand cross-links of trans-diamminedichloroplatinum(II) were examined, identifying preferential binding sites. This research contributes to the understanding of how diamminemercury(II) might interact with DNA (Brabec & Leng, 1993).
Propriétés
Formule moléculaire |
H6HgN2+2 |
|---|---|
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
azane;mercury(2+) |
InChI |
InChI=1S/Hg.2H3N/h;2*1H3/q+2;; |
Clé InChI |
GWMSFRRMDITVNA-UHFFFAOYSA-N |
SMILES canonique |
N.N.[Hg+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
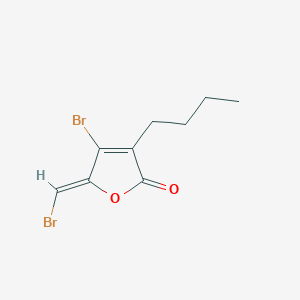
![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
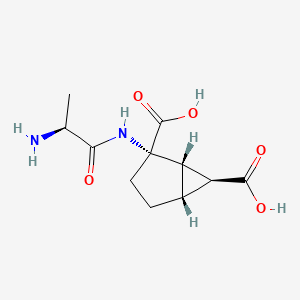
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2'-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1243394.png)
![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
